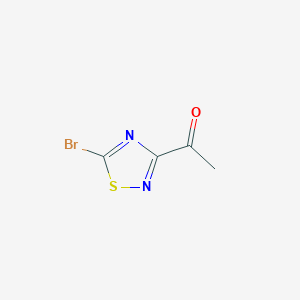
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one is a heterocyclic compound featuring a thiadiazole ring substituted with a bromo group at the 5-position and an ethanone group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with acetic anhydride can yield the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Another method involves the reaction of 5-bromo-1,2,4-thiadiazole-3-thiol with chloroacetyl chloride in the presence of a base like triethylamine. This reaction proceeds via nucleophilic substitution, forming the ethanone derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiadiazoles.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Thiadiazoles: Formed through nucleophilic substitution.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation of the ethanone group.
Hydrazones and Hydrazides: Produced via condensation reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromo group and ethanone moiety can facilitate binding to biological targets, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be compared with other thiadiazole derivatives such as:
1-(5-Chloro-1,2,4-thiadiazol-3-yl)ethan-1-one: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-(5-Methyl-1,2,4-thiadiazol-3-yl)ethan-1-one: Contains a methyl group, potentially altering its chemical properties and applications.
1-(5-Phenyl-1,2,4-thiadiazol-3-yl)ethan-1-one: The phenyl group introduces aromaticity, which can influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H3BrN2OS |
|---|---|
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
1-(5-bromo-1,2,4-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2OS/c1-2(8)3-6-4(5)9-7-3/h1H3 |
InChI-Schlüssel |
VQAPNTOIONWEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NSC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


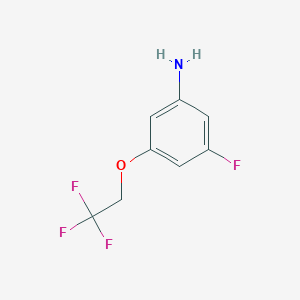

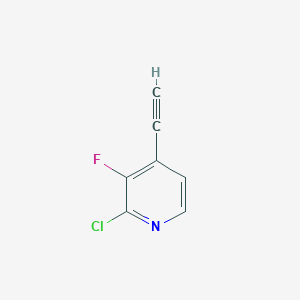

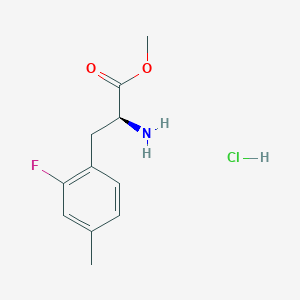
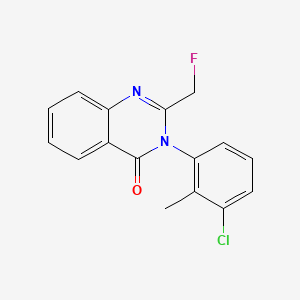
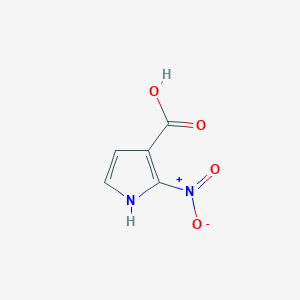


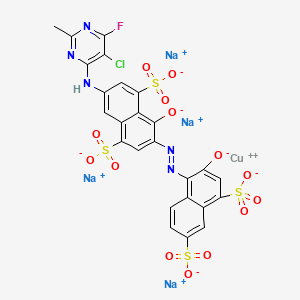
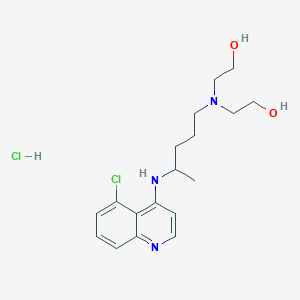

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)

